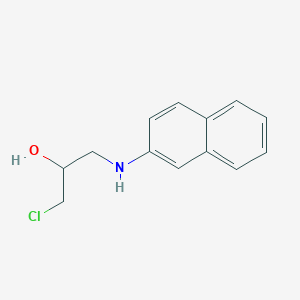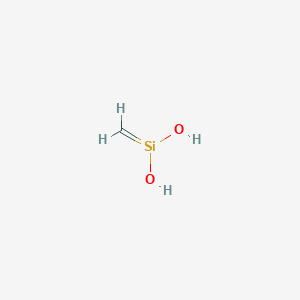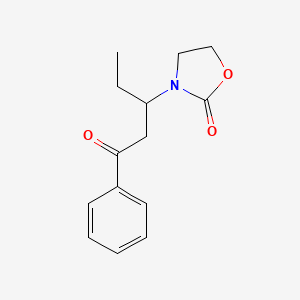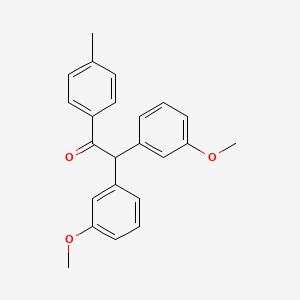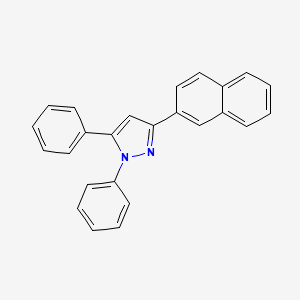
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- is a heterocyclic compound that features a pyrazole ring substituted with naphthalenyl and diphenyl groups
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction conditions often require the presence of a catalyst, such as copper(II) acetate, and an oxidizing agent like oxygen . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-1-phenyl-: This compound has a similar structure but includes a carboxylic acid group, which may alter its reactivity and applications.
1H-Pyrazole, 3-methyl-5-(2-naphthalenyl)-:
The uniqueness of 1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it valuable for various specialized applications.
Eigenschaften
CAS-Nummer |
259665-16-2 |
|---|---|
Molekularformel |
C25H18N2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3-naphthalen-2-yl-1,5-diphenylpyrazole |
InChI |
InChI=1S/C25H18N2/c1-3-10-20(11-4-1)25-18-24(26-27(25)23-13-5-2-6-14-23)22-16-15-19-9-7-8-12-21(19)17-22/h1-18H |
InChI-Schlüssel |
XTDYVMBMDXXLTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
![N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12573741.png)
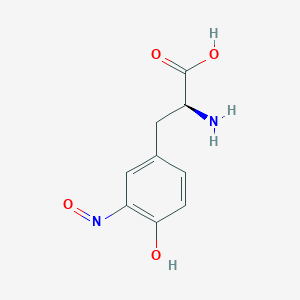

![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione](/img/structure/B12573756.png)
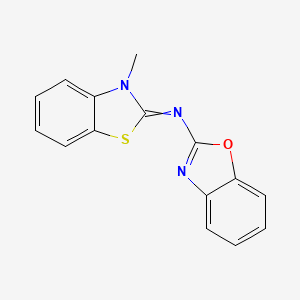
![[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane](/img/structure/B12573762.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12573763.png)
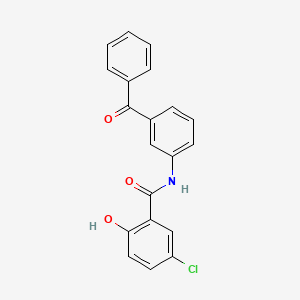
![Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester](/img/structure/B12573773.png)
